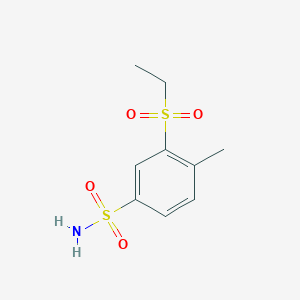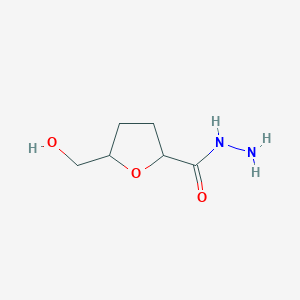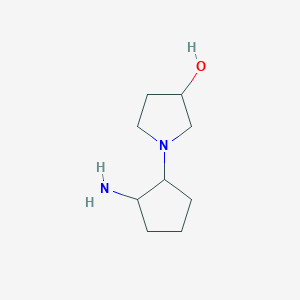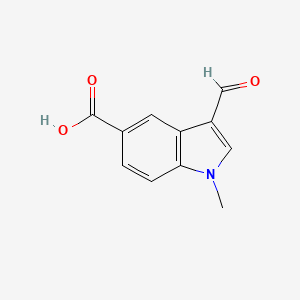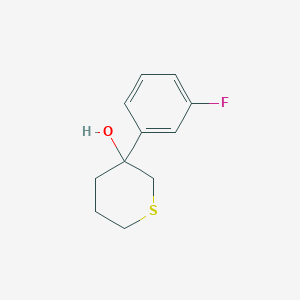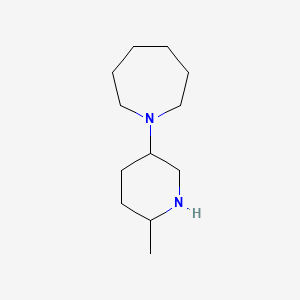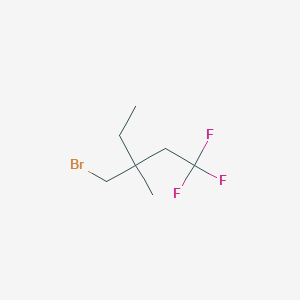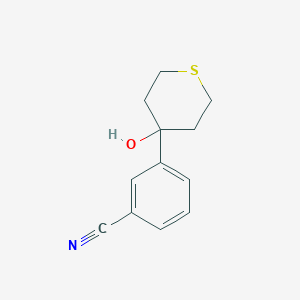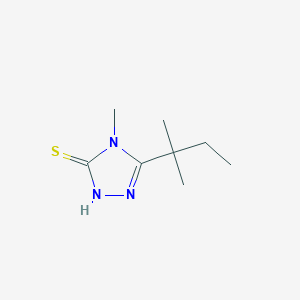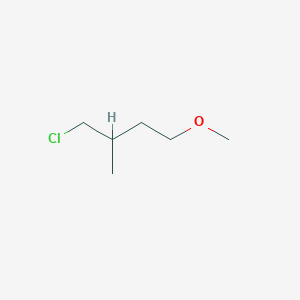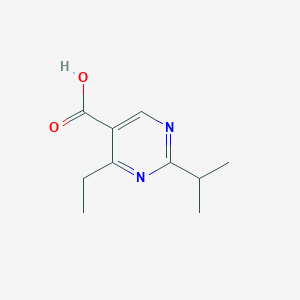![molecular formula C13H17Br B13208318 [1-(Bromomethyl)cyclohexyl]benzene](/img/structure/B13208318.png)
[1-(Bromomethyl)cyclohexyl]benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[1-(Bromomethyl)cyclohexyl]benzene: is an organic compound with the molecular formula C13H17Br It consists of a benzene ring attached to a cyclohexyl group, which is further substituted with a bromomethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [1-(Bromomethyl)cyclohexyl]benzene typically involves the bromination of cyclohexylmethylbenzene. One common method is the free radical bromination using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride at elevated temperatures.
Industrial Production Methods: Industrial production of this compound may involve similar bromination techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and stringent control of reaction parameters to ensure consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: [1-(Bromomethyl)cyclohexyl]benzene can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as hydroxide, cyanide, or amines.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols or carboxylic acids depending on the oxidizing agent used.
Reduction Reactions: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Major Products:
Substitution: Depending on the nucleophile, products can include [1-(Hydroxymethyl)cyclohexyl]benzene, [1-(Cyanomethyl)cyclohexyl]benzene, etc.
Oxidation: [1-(Carboxymethyl)cyclohexyl]benzene.
Reduction: [1-(Methyl)cyclohexyl]benzene.
Aplicaciones Científicas De Investigación
Chemistry:
Intermediate in Organic Synthesis: [1-(Bromomethyl)cyclohexyl]benzene is used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Chemical Reactions: It serves as a reagent in various organic transformations, including the formation of carbon-carbon and carbon-heteroatom bonds.
Biology and Medicine:
Pharmaceutical Research: The compound is investigated for its potential use in the synthesis of biologically active molecules and drug candidates.
Industry:
Material Science: It is used in the development of new materials with specific properties, such as polymers and resins.
Agrochemicals: The compound may be used in the synthesis of agrochemical products like pesticides and herbicides.
Mecanismo De Acción
The mechanism of action of [1-(Bromomethyl)cyclohexyl]benzene in chemical reactions typically involves the formation of a reactive intermediate, such as a carbocation or a radical, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are specific to the type of reaction and the reagents used.
Comparación Con Compuestos Similares
Benzyl Bromide: Similar in structure but lacks the cyclohexyl group.
Cyclohexylmethyl Chloride: Similar but with a chlorine atom instead of bromine.
[1-(Chloromethyl)cyclohexyl]benzene: Similar but with a chlorine atom instead of bromine.
Uniqueness:
Reactivity: The presence of the bromine atom makes [1-(Bromomethyl)cyclohexyl]benzene more reactive in nucleophilic substitution reactions compared to its chlorine analogs.
Applications: The unique combination of the benzene ring and cyclohexyl group provides distinct properties that can be exploited in various chemical and industrial applications.
Propiedades
Fórmula molecular |
C13H17Br |
|---|---|
Peso molecular |
253.18 g/mol |
Nombre IUPAC |
[1-(bromomethyl)cyclohexyl]benzene |
InChI |
InChI=1S/C13H17Br/c14-11-13(9-5-2-6-10-13)12-7-3-1-4-8-12/h1,3-4,7-8H,2,5-6,9-11H2 |
Clave InChI |
PWGBTXDJELCVPC-UHFFFAOYSA-N |
SMILES canónico |
C1CCC(CC1)(CBr)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


